molecular formula C23H23N3O B3746712 2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE

2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE

Cat. No.: B3746712
M. Wt: 357.4 g/mol
InChI Key: LHVZBSQTTCQGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE is a complex organic compound that features a pyrimidinone core substituted with indole and phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethyl-4(1H)-pyrimidinone with a suitable indole derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The indole and pyrimidinone moieties may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-DIMETHYL-4(1H)-PYRIMIDINONE: Lacks the indole and phenyl substitutions, resulting in different chemical and biological properties.

    2-METHYL-1H-INDOLE: Contains the indole moiety but lacks the pyrimidinone core.

    5-PHENYL-4(1H)-PYRIMIDINONE: Features the phenyl substitution but not the indole moiety.

Uniqueness

2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE is unique due to the combination of the indole, phenyl, and pyrimidinone moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-15-19(20-11-7-8-12-21(20)24-15)13-14-26-16(2)22(23(27)25-17(26)3)18-9-5-4-6-10-18/h4-12,24H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVZBSQTTCQGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(=C(C(=O)N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 2
Reactant of Route 2
2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 3
Reactant of Route 3
2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 4
Reactant of Route 4
2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 5
Reactant of Route 5
2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE
Reactant of Route 6
2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE

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